molecular formula C15H10N2O3 B2701942 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate CAS No. 240115-75-7

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate

Cat. No. B2701942
CAS RN: 240115-75-7
M. Wt: 266.256
InChI Key: ADKTYYDBRSFYJM-UHFFFAOYSA-N
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Description

“2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” is a chemical compound with the molecular formula C15H9ClN2O3 . It is also known by other names such as “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzoate” and "Benzoic acid, 4-chloro-, 2-(1,3,4-oxadiazol-2-yl)phenyl ester" .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . The process typically involves the reaction of semicarbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . The use of acetate (glacial) as a catalyst produces Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole .


Molecular Structure Analysis

The molecular structure of “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” consists of a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives have been studied extensively . For instance, the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates with substituted aldehydes produces Schiff’s bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” include a molecular formula of C15H9ClN2O3, an average mass of 300.697 Da, and a monoisotopic mass of 300.030182 Da .

Scientific Research Applications

Anticancer Applications

Compounds containing the 1,3,4-oxadiazole ring, such as “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate”, have been studied for their potential applications in anticancer therapy . These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in governing the cell cycle . This makes them promising targets for the development of anticancer drugs .

Inhibition of Growth Factors

The 1,3,4-oxadiazole derivatives have been associated with the inhibition of growth factors . This property can be exploited in the development of drugs that target diseases characterized by abnormal cell growth .

Enzyme Inhibition

These compounds have also been found to inhibit various enzymes . This makes them potential candidates for the development of drugs that target diseases caused by the overactivity or underactivity of certain enzymes .

Kinase Inhibition

1,3,4-Oxadiazole derivatives have been associated with the inhibition of kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions. Inhibiting these enzymes can be beneficial in treating diseases such as cancer .

Antimicrobial Activity

Some 1,3,4-oxadiazole derivatives have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Inhibition of Angiogenesis

Certain 1,3,4-oxadiazole derivatives have been found to inhibit angiogenesis . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. Inhibiting this process can be beneficial in treating diseases such as cancer .

Mechanism of Action

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate are the Epidermal Growth Factor Receptor (EGFR) wild-type enzyme and the oxidoreductase 1XDQ protein . EGFR plays a key role in controlling the cell cycle, making it a promising target for anticancer drug development . The oxidoreductase 1XDQ protein is involved in antibacterial and antifungal activities .

Mode of Action

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate: interacts with its targets by inhibiting the EGFR wild-type enzyme . It has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This compound also interacts with the active site region of the oxidoreductase 1XDQ protein, enhancing its antibacterial and antifungal activities .

Biochemical Pathways

The biochemical pathways affected by 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate are primarily related to cell cycle regulation and antibacterial and antifungal activities . By inhibiting the EGFR wild-type enzyme, this compound can disrupt the cell cycle, potentially leading to anticancer effects . Its interaction with the oxidoreductase 1XDQ protein can enhance antibacterial and antifungal activities .

Result of Action

The molecular and cellular effects of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate ’s action include the inhibition of the EGFR wild-type enzyme, potentially leading to anticancer effects . It also enhances the antibacterial and antifungal activities of the oxidoreductase 1XDQ protein .

Future Directions

The future directions for research on “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-17-16-10-19-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKTYYDBRSFYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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